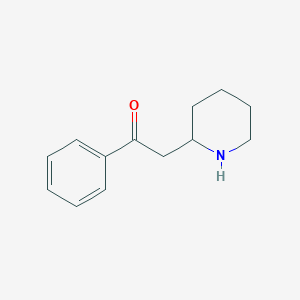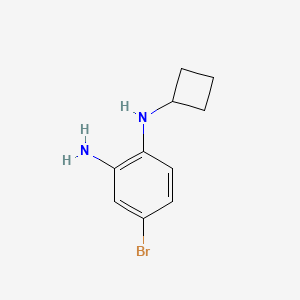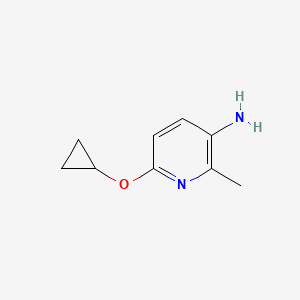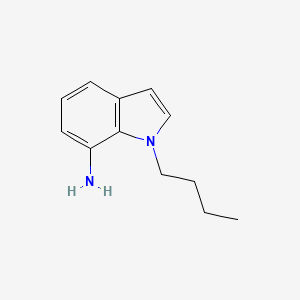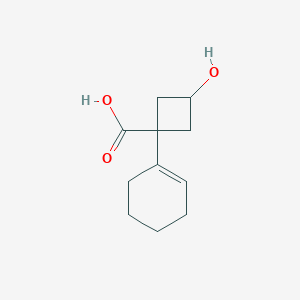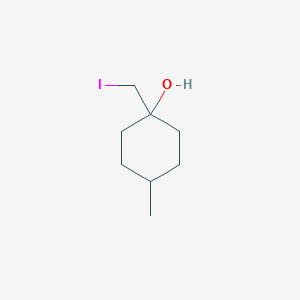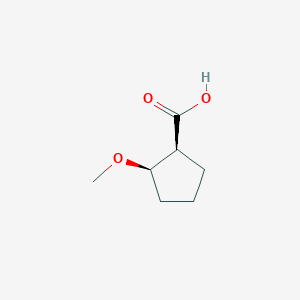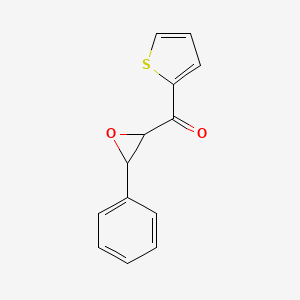
2-Phenyl-3-(thiophene-2-carbonyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3-(thiophene-2-carbonyl)oxirane is an organic compound that features both an oxirane (epoxide) ring and a thiophene ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(thiophene-2-carbonyl)oxirane typically involves the reaction of thiophene-2-carboxylic acid with phenylacetaldehyde in the presence of a suitable oxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-3-(thiophene-2-carbonyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-3-(thiophene-2-carbonyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and other materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Phenyl-3-(thiophene-2-carbonyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The thiophene ring can participate in π-π interactions and other aromatic interactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-3-(furan-2-carbonyl)oxirane: Similar structure but with a furan ring instead of a thiophene ring.
2-Phenyl-3-(pyrrole-2-carbonyl)oxirane: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
2-Phenyl-3-(thiophene-2-carbonyl)oxirane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyrrole rings. The sulfur atom in the thiophene ring can participate in additional interactions, making this compound particularly interesting for various applications .
Eigenschaften
Molekularformel |
C13H10O2S |
|---|---|
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
(3-phenyloxiran-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H10O2S/c14-11(10-7-4-8-16-10)13-12(15-13)9-5-2-1-3-6-9/h1-8,12-13H |
InChI-Schlüssel |
MHMVFBXEHDEXIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


